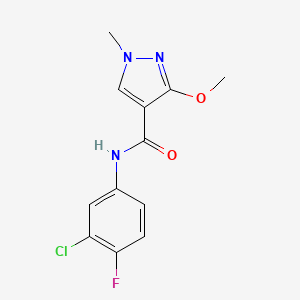

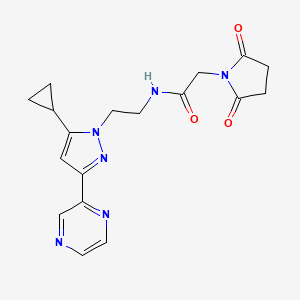

![molecular formula C19H26ClNO3S B2696267 N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide CAS No. 868146-17-2](/img/structure/B2696267.png)

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide, also known as ABE-404, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABE-404 is a sulfonamide derivative that has been synthesized through a unique method and has shown promising results in scientific research.

Scientific Research Applications

Electrosynthesis and Spectroscopic Characterization of Polymers

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide has been explored in the synthesis of new soluble polymers. These polymers exhibit interesting properties such as solubility in common organic solvents and electrical conductivity, making them potential candidates for applications in electronic devices. The study conducted by Moustafid et al. (1991) demonstrated the electrosynthesis of polymers derived from this compound, highlighting their linear and well-defined polymeric structure and potential for π-electron delocalization and excimer formation, which is significant for optoelectronic applications (Moustafid et al., 1991).

Functionalization of Polymeric Materials

The compound has been utilized in the synthesis of poly(N-protected ethylene imine-alt-ethylene sulfide) to enhance the functionality of polymeric materials. This study by Hori et al. (2011) reveals the potential of such polymers to be modified for various applications, including biomedical and environmental engineering, due to their solubility and thermal stability (Hori et al., 2011).

Reductions with Lithium in Low Molecular Weight Amines

In the context of organic synthesis, the compound has been studied for its reactivity in reductions with lithium, showcasing its versatility in the debenzylation of amides and lactams, which are crucial reactions in pharmaceutical synthesis. This process, detailed by Garst et al. (2000), illustrates the compound's role in generating key intermediates for further chemical transformations (Garst et al., 2000).

Synthesis of Methylbenzenesulfonamide CCR5 Antagonists

The compound's application extends to the development of small molecular antagonists for the prevention of HIV-1 infection, as explored by Cheng De-ju (2015). This research emphasizes the compound's utility in medicinal chemistry for designing new therapeutic agents (Cheng De-ju, 2015).

properties

IUPAC Name |

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClNO3S/c1-13-6-17(2-3-18(13)20)25(22,23)21-4-5-24-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-3,6,14-16,21H,4-5,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVFSJHGXRKARW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(3-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2696185.png)

![(E)-2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B2696189.png)

![2-((4-methylbenzyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2696191.png)

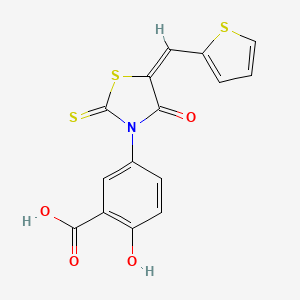

![3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2696194.png)

![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2696196.png)

![2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2696198.png)

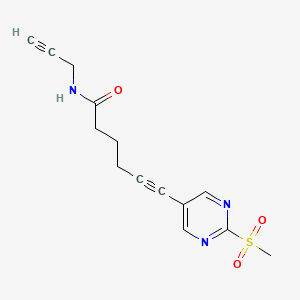

![3-(1-Methylindol-3-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]propanamide](/img/structure/B2696199.png)